1-(2-Methylpropyl)pyrrolidine-3-carboxylic acid hydrochloride
Overview
Description
1-(2-Methylpropyl)pyrrolidine-3-carboxylic acid hydrochloride is a useful research compound. Its molecular formula is C9H18ClNO2 and its molecular weight is 207.7 g/mol. The purity is usually 95%.
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Scientific Research Applications
Synthesis of Heterocyclic Compounds
1-(2-Methylpropyl)pyrrolidine-3-carboxylic acid hydrochloride is significant in the synthesis of various heterocyclic compounds. It is utilized in preparing pyrrolidin-2-ones and derivatives, which are crucial in pharmaceuticals for creating new medicinal molecules with improved biological activity. This process involves introducing different substituents into the nucleus of pyrrolidin-2-ones to enhance their effectiveness (Rubtsova et al., 2020).
Extraction and Purification Processes
The compound plays a role in the extraction and purification processes in the pharmaceutical industry. For example, its structural analogues are involved in the extraction of pyridine-3-carboxylic acid, a compound widely used in food, pharmaceutical, and biochemical industries. This extraction is vital for intensifying the production of acid through enzymatic conversion or biosynthesis (Kumar & Babu, 2009).
Development of Antibacterial Agents
This compound is significant in synthesizing compounds with antibacterial properties. It's instrumental in creating molecules that exhibit anti-inflammatory, analgesic, antipyretic, and even ulcerogenic activities. This makes it an important component in the development of new antibacterial drugs (Abignente et al., 1982).
Synthesis of Pyrrolidine- and Piperidine-Alkanoic Acid Hydrochlorides
This compound is also used in synthesizing pyrrolidine- and piperidine-alkanoic acid hydrochlorides. These processes involve hydrogenation and hydrolysis steps, which are fundamental in pharmaceutical chemistry for creating various drug molecules (Tsui & Wood, 1979).
Properties
IUPAC Name |
1-(2-methylpropyl)pyrrolidine-3-carboxylic acid;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO2.ClH/c1-7(2)5-10-4-3-8(6-10)9(11)12;/h7-8H,3-6H2,1-2H3,(H,11,12);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WHEZFHNTUNVHCJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN1CCC(C1)C(=O)O.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.70 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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